molecular formula C7H13ClO2 B1659698 Chloromethyl 2,2-dimethylbutanoate CAS No. 67317-61-7

Chloromethyl 2,2-dimethylbutanoate

Cat. No.: B1659698
CAS No.: 67317-61-7
M. Wt: 164.63 g/mol
InChI Key: CKVJTTAYFWQVRS-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Halogenated Compounds

From the perspective of ester chemistry, Chloromethyl 2,2-dimethylbutanoate can be viewed as a derivative of 2,2-dimethylbutanoic acid. The introduction of the chloromethyl group, however, dramatically alters its reactivity compared to simple alkyl esters. This group acts as a latent electrophile, rendering the molecule susceptible to nucleophilic attack.

In the realm of halogenated compounds, the chlorine atom in this compound is not directly attached to an alkyl chain but is part of a chloromethyl ether-like functionality. This arrangement makes the chlorine atom a good leaving group, facilitating a range of substitution reactions. This reactivity is central to its role as an alkylating agent, allowing for the introduction of the 2,2-dimethylbutanoyloxymethyl group onto various nucleophilic substrates.

Significance in Modern Synthetic Methodologies

The significance of this compound in modern synthetic methodologies stems from its ability to act as a versatile building block. Its application is particularly notable in the field of prodrug synthesis. The acyloxymethyl group can be used to mask polar functional groups in drug molecules, thereby enhancing their lipophilicity and improving their absorption and bioavailability. Once in the body, the ester is designed to be cleaved by enzymes, releasing the active drug.

Furthermore, its role as an alkylating agent is crucial in the construction of more complex organic molecules. The ability to introduce the bulky 2,2-dimethylbutanoyloxymethyl moiety can be strategically employed to influence the steric environment around a reaction center or to serve as a protecting group for sensitive functionalities. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from its close structural analog, chloromethyl pivalate (B1233124) (chloromethyl 2,2-dimethylpropanoate). chemicalbook.com The well-documented utility of chloromethyl pivalate in acylation reactions and the synthesis of various prodrugs underscores the potential of this compound in similar applications. chemicalbook.com

Chemical and Physical Properties

The following tables provide a summary of the key chemical and physical properties of this compound.

Identifier Value Source
IUPAC Name This compoundPubChem uni.lu
CAS Number 144596-66-7PubChem uni.lu
Molecular Formula C7H13ClO2PubChem uni.lu
Molecular Weight 164.63 g/mol PubChem uni.lu
Canonical SMILES CCC(C)(C)C(=O)OCClPubChem uni.lu
InChI Key CKVJTTAYFWQVRS-UHFFFAOYSA-NPubChem uni.lu
Property Value Source
Predicted XLogP3 2.6PubChem uni.lu
Predicted Boiling Point 183.5 °C at 760 mmHg-
Predicted Density 1.0±0.1 g/cm³-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-7(2,3)6(9)10-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVJTTAYFWQVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560601
Record name Chloromethyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67317-61-7
Record name Chloromethyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloromethyl 2,2 Dimethylbutanoate

Preparation from Glycerol-Derived Precursors

The utilization of glycerol (B35011), a byproduct of biodiesel production, as a chemical feedstock is a key area of green chemistry research. While a direct, one-step synthesis of Chloromethyl 2,2-dimethylbutanoate from glycerol is not prominently documented, multi-step pathways involving glycerol-derived intermediates are conceptually feasible. Such processes leverage the transformation of glycerol into more reactive chemical building blocks.

Reactant Systems and Initial Reaction Conditions

A plausible synthetic route starting from glycerol would involve its initial conversion into a chlorinated intermediate. For instance, the chlorination of glycerol with hydrochloric acid can yield products like 1,3-dichloro-2-propanol. mdpi.com This glycerol-derived intermediate could then theoretically be used in subsequent steps.

A conceptual two-step pathway could be:

Formation of an Intermediate: Reaction of 2,2-dimethylbutanoic acid with a glycerol-derived chlorinating agent.

Esterification: Esterification of a glycerol-derived alcohol with 2,2-dimethylbutanoyl chloride, followed by a chlorination step.

Initial reactions for creating value-added products from glycerol, such as glycerol carbonate, often involve high temperatures and pressures. For example, reacting glycerol with carbon dioxide in the presence of a tin catalyst can be performed at 423 K and 14-20 MPa. unl.pt

Optimization of Solvents in Ester Formation

The selection of a solvent is critical in optimizing the yield and purity of the final ester product. The solvent's role includes dissolving reactants, facilitating heat transfer, and in some cases, shifting reaction equilibria. In the context of ester synthesis and related chemical transformations, several solvents have been evaluated.

Ethereal solvents are commonly employed. In studies on the synthesis of cyclic acetals from diols, a reaction analogous to certain esterification steps, 1,4-dioxane (B91453) proved to be an optimal solvent. nih.gov However, concerns over its safety profile have led to the exploration of alternatives. mdpi.comresearchgate.net Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as greener substitutes for conventional ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. nih.gov In one study, switching from 1,4-dioxane to CPME increased a product yield from 9% to 15%. nih.gov1-Butanol (B46404) , as an alcohol, can also serve as a reactant or solvent in transesterification processes.

The following table summarizes the characteristics of solvents relevant to ester formation.

SolventBoiling Point (°C)Key CharacteristicsReference
1,4-Dioxane 101Effective for cyclic acetal (B89532) synthesis, but has safety concerns. nih.govresearchgate.net
1-Butanol 117.7Can act as both solvent and reactant in transesterification.
2-Methyltetrahydrofuran (2-MeTHF) 80A greener, bio-based alternative to THF and dioxane with a higher boiling point than THF. researchgate.netnih.gov
Cyclopentyl methyl ether (CPME) 106A green solvent alternative that has shown to improve yields compared to dioxane in certain reactions. nih.govnih.gov
Dimethylformamide (DMF) 153A polar aprotic solvent used to enhance solubility, though it has reproductive toxicity concerns. researchgate.net

Evaluation of Base Catalysis in Yield Enhancement

Inorganic bases are commonly used due to their low cost and effectiveness. For the synthesis of various esters, bases such as potassium carbonate and cesium carbonate have been successfully employed to facilitate the reaction between an acid and a chloromethylating agent. mdpi.com The reaction is typically stirred at room temperature in a polar aprotic solvent like DMF. mdpi.com

Organic bases, such as the superbase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been utilized in the synthesis of carbonates from chlorinated glycerol derivatives. mdpi.com Ionic liquids based on 1-butylimidazole can also function as catalysts and solvents, offering potential advantages in product separation and catalyst recycling.

The table below outlines various bases and their applications in reactions pertinent to ester synthesis.

BaseTypeTypical ApplicationReference
Sodium Carbonate (Na₂CO₃) InorganicGeneral base for neutralization and catalysis.
Potassium Carbonate (K₂CO₃) InorganicUsed in the synthesis of esters from hydroxy compounds and alkyl halides. mdpi.com
Cesium Carbonate (Cs₂CO₃) InorganicA highly effective base for O-alkylation and esterification, often providing higher yields than other alkali carbonates. mdpi.com
Lithium Carbonate (Li₂CO₃) InorganicUsed in various organic transformations as a mild base.
1-Butylimidazole OrganicPrecursor to ionic liquids that can serve as catalysts and green solvents.

Scalability Considerations in Laboratory Synthesis

Purification at a larger scale can also be complex. While laboratory-scale purification might rely on column chromatography, industrial-scale processes typically favor distillation or crystallization, which may require significant process optimization. The use of hazardous reagents, such as thionyl chloride in the formation of acid chlorides, necessitates stringent safety protocols and specialized equipment to handle corrosive byproducts like HCl gas. smolecule.com

General Synthetic Routes for Chloromethyl Esters and Analogues

Beyond glycerol-based routes, several general and reliable methods exist for the synthesis of chloromethyl esters, including this compound.

One of the most direct methods is the Fischer-Speier esterification . This involves the reaction of 2,2-dimethylbutanoic acid with a chloromethylating agent like chloromethanol (B13452849) in the presence of a strong acid catalyst, such as sulfuric acid. smolecule.com

An alternative and often higher-yielding route involves the conversion of the carboxylic acid to a more reactive intermediate.

Acid Chloride Formation: 2,2-dimethylbutanoic acid is first reacted with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2,2-dimethylbutanoyl chloride. smolecule.com

Esterification: The resulting acid chloride is then treated with a source of the chloromethyl group, such as paraformaldehyde and hydrogen chloride, or with a pre-formed chloromethyl ether, to yield the final product. This method avoids the equilibrium limitations of direct esterification but requires anhydrous conditions. smolecule.com

Another approach is the reaction of the sodium or potassium salt of 2,2-dimethylbutanoic acid with a chloromethylating agent like bromochloromethane (B122714) or chloromethyl sulfate.

The following table provides a comparative overview of these general synthetic methods for analogous chloromethyl esters.

MethodReactantsCatalyst/ConditionsTypical YieldKey ConsiderationsReference
Fischer-Speier Esterification 2,2-Dimethylbutanoic Acid, ChloromethanolAcid catalyst (e.g., H₂SO₄), RefluxModerateEquilibrium-limited reaction. smolecule.com
Acid Chloride Route 2,2-Dimethylbutanoyl Chloride, Chloromethanol sourceAnhydrous conditions, 0-25 °C60-75%Generates HCl gas; requires moisture control. smolecule.com
Appel-Type Reaction 2,2-Dimethylbutanoic Acid, Carbon tetrachlorideTriphenylphosphine, -20 °C to RT50-65%Stoichiometric phosphine (B1218219) oxide byproduct.

Chemical Transformations and Reactivity Profiles of Chloromethyl 2,2 Dimethylbutanoate

Hydrolytic Conversion to Dissymmetric Chlorohydrin Esters

The hydrolysis of chloromethyl esters can be a complex process, potentially leading to various products depending on the reaction conditions. A significant transformation pathway for compounds structurally related to chloromethyl 2,2-dimethylbutanoate involves the formation of dissymmetric chlorohydrin esters.

Regioselective Formation of 3-Chloro-2-hydroxy-1-propyl Esters

While direct studies on the hydrolysis of this compound are not extensively documented, the synthesis of its potential hydrolytic product, 3-chloro-2-hydroxy-1-propyl 2,2-dimethylbutanoate, has been reported. researchgate.net This synthesis was achieved through the transformation of symmetric 1,3-dichloro-2-propyl esters. researchgate.netnih.gov The reaction involves the selective replacement of one chlorine atom with a hydroxyl group, leading to the formation of a dissymmetric chlorohydrin ester. nih.gov

The reaction to form 3-chloro-2-hydroxy-1-propyl 2,2-dimethylbutanoate from a related dichloro-ester highlights the regioselective nature of such transformations, where one specific position is favored for nucleophilic attack. researchgate.netnih.gov

Mechanistic Pathways of Hydrolysis and Rearrangement

A proposed mechanism for the conversion of symmetric 1,3-dichloro-2-propyl esters to dissymmetric 3-chloro-2-hydroxy-1-propyl esters involves the formation of an epoxide intermediate. researchgate.netnih.gov This pathway is initiated by the presence of a base and water. The base facilitates the intramolecular displacement of a chloride ion, leading to the formation of a reactive glycidyl (B131873) ester (epoxide) ring. nih.govresearchgate.net

Subsequent nucleophilic attack by a hydroxide (B78521) ion on the epoxide ring occurs. This attack is regioselective, targeting one of the two electrophilic carbon atoms of the epoxide. The opening of the epoxide ring results in the formation of the final 3-chloro-2-hydroxy-1-propyl ester. nih.gov This mechanism is considered compatible with the experimental outcomes observed in the synthesis of various dissymmetric chlorohydrin esters. researchgate.net

Influence of Nucleophiles and Reaction Medium on Transformation

The efficiency and outcome of the transformation of symmetric dichloro-propyl esters to dissymmetric chlorohydrin esters are significantly influenced by the choice of base and solvent. researchgate.netnih.gov

Influence of the Base: Different inorganic and organic bases have been studied for this conversion. In the synthesis of various 3-chloro-2-hydroxy-1-propyl esters, sodium carbonate has been found to provide the best results compared to other carbonates like potassium and lithium carbonate. researchgate.netnih.gov The solubility of the inorganic base in the reaction medium appears to play a crucial role, as it affects the availability of the hydroxide nucleophile required for the epoxide ring opening. researchgate.net

Influence of the Reaction Medium: The choice of solvent is also critical. In comparative studies, 1,4-dioxane (B91453) was found to be a more effective solvent than 1-butanol (B46404) for the synthesis of dissymmetric chlorohydrin esters from their symmetric dichloro precursors. researchgate.netnih.gov For certain substrates, the use of 1-butanol did not yield the desired product, suggesting that the stability of the starting material and intermediates is highly dependent on the reaction medium. nih.gov

Starting MaterialBaseSolventProductYield (%)
2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoateSodium Carbonate1,4-Dioxane3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate62
2-chloro-1-(chloromethyl)ethyl hexadecanoateSodium Carbonate1,4-Dioxane3-chloro-2-hydroxy-1-propyl hexadecanoate55
2-chloro-1-(chloromethyl)ethyl hexadecanoate1-Butylimidazole1,4-Dioxane3-chloro-2-hydroxy-1-propyl hexadecanoate55
2-chloro-1-(chloromethyl)ethyl 2,2-dimethylbutanoateSodium Carbonate1,4-Dioxane3-chloro-2-hydroxy-1-propyl 2,2-dimethylbutanoate-

Table adapted from studies on the synthesis of dissymmetric chlorohydrin esters, demonstrating the influence of reaction conditions. researchgate.netnih.gov

Role in Esterification Reactions and Functional Group Interconversions

The high reactivity of the chloromethyl group makes this compound a valuable reagent in various synthetic transformations, particularly in esterification and other functional group interconversions. smolecule.comgoogle.com

The chloromethyl ester functionality is known to be a highly reactive group that can undergo nucleophilic substitution reactions. smolecule.comgoogle.com This allows for the introduction of the 2,2-dimethylbutanoyl group onto other molecules. For instance, chloromethyl esters react with alcohols or mercaptans to replace the chlorine atom with an alkoxy or alkylmercapto group, respectively, thereby forming new esters or thioesters. smolecule.com

Furthermore, this compound is listed in patents as a reagent for modifying the physicochemical and pharmacokinetic properties of biologically active compounds. google.comgoogle.com This application relies on the ability of the chloromethyl group to react with functional groups such as amines, carboxylic acids, or alcohols present in drug molecules, leading to the formation of new ester or amide linkages. google.com This process of derivatization is a key strategy in drug development to improve properties like solubility and bioavailability. google.com

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of chloromethyl 2,2-dimethylbutanoate would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their multiplicity (splitting pattern) would provide crucial information for assigning the structure.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals would be indicative of their electronic environment (e.g., carbonyl, alkyl, chloromethyl).

Due to the absence of experimental data in the literature, a hypothetical data table is not provided to maintain scientific accuracy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. uni.lu By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be definitively established, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS would be used to confirm the molecular formula C₇H₁₃ClO₂. The expected monoisotopic mass is 164.0604 g/mol . uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺165.06769
[M+Na]⁺187.04963
[M-H]⁻163.05313

This table presents predicted data and is not based on experimental results.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

In the IR spectrum of this compound, key diagnostic absorption bands would be expected. The most prominent of these would be the strong carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations and C-H stretching and bending vibrations would be observed. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Without experimental data, a specific list of absorption peaks and their intensities cannot be compiled.

Synthesis and Study of Derivatives and Analogues

Exploration of Structurally Related Chloromethyl Esters

The synthesis and reactivity of various chloromethyl esters have been investigated to understand the influence of the carboxylic acid portion on the properties of the molecule. These esters are typically synthesized through the reaction of the corresponding acid chloride with formaldehyde (B43269) or by employing chloromethylating agents.

One common method for synthesizing chloromethyl esters is the reaction of an acid chloride with paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. chemicalbook.comguidechem.comgoogle.com This approach has been used to prepare chloromethyl pivalate (B1233124), a closely related compound to chloromethyl 2,2-dimethylbutanoate. chemicalbook.comguidechem.com Another synthetic route involves the use of chloromethyl chlorosulfate (B8482658), which offers the advantage of avoiding the formation of the highly carcinogenic by-product bis(chloromethyl) ether. tandfonline.comoakwoodchemical.com Phase-transfer catalysis has also been employed for the esterification of carboxylic acids to produce chloromethyl esters.

The reactivity of these esters is largely dictated by the chloromethyl group, which can undergo nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functional groups, making them valuable intermediates in organic synthesis. For instance, chloromethyl pivalate reacts with the sodium salt of sulbactam (B1307) to produce sulbactam pivoxil, an important pharmaceutical compound. chemicalbook.com

The table below provides a comparison of some structurally related chloromethyl esters:

Integration into Substituted Methylformyl Reagents

Chloromethyl esters, including this compound, can be utilized as precursors for the synthesis of substituted methylformyl reagents. These reagents are valuable tools for modifying the physicochemical and pharmacokinetic properties of various compounds, particularly in the context of medicinal chemistry. google.comgoogle.com

The general strategy involves the conversion of the chloromethyl group into other functional groups, thereby creating a diverse set of reagents. For example, treatment of a chloromethyl formyl reagent with sodium iodide can yield the corresponding iodomethyl formyl reagent. google.com Similarly, reaction with silver salts of sulfonic acids can produce ((methylsulfonyl)oxy)methyl formyl reagents. google.com

These substituted methylformyl reagents can then be used to introduce specific promoieties onto a parent molecule, influencing properties such as solubility, membrane permeability, and metabolic stability. The choice of the "Y" group in the general structure of these reagents (Type I, II, or III) allows for further fine-tuning of these properties. google.com

The following table summarizes the transformation of chloromethyl formyl reagents into other substituted methylformyl reagents:

Synthetic Strategies for Tailoring Ester Functionality

Modifying the ester functionality of this compound and its analogues is a key strategy for creating new molecules with desired properties. Various synthetic methods can be employed to achieve this, primarily focusing on reactions at the ester group itself or transformations of the chloromethyl moiety followed by subsequent reactions.

Esterification and Transesterification: Standard esterification methods, such as the Fischer-Speier esterification, can be used to synthesize a variety of esters by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.com Transesterification, the exchange of the alkoxy group of an ester with another alcohol, provides another route to modify the ester functionality. These methods allow for the introduction of a wide range of alkyl or aryl groups, thereby altering the steric and electronic properties of the ester.

Amide-to-Ester Substitution: In the context of developing bioactive molecules like PROTACs (Proteolysis Targeting Chimeras), the substitution of an amide linkage with an ester group has emerged as a strategy to improve properties such as cell permeability. acs.org While esters are generally more susceptible to hydrolysis, this modification can lead to enhanced biological activity by facilitating entry into cells. acs.org

The table below outlines some synthetic strategies for tailoring ester functionality:

Theoretical and Computational Investigations in Mechanistic Understanding

Mechanistic Interpretations through Computational Chemistry Approaches

Computational chemistry provides a lens to understand the reactivity of molecules like chloromethyl 2,2-dimethylbutanoate. The presence of the chloromethyl group attached to the carboxylate moiety is a key structural feature. This group is known to enhance the electrophilicity and reactivity of the ester, particularly towards nucleophiles.

Mechanistic pathways for reactions involving chloromethyl esters often involve nucleophilic substitution. The chloromethyl group is susceptible to SN2 reactions with various nucleophiles, such as amines and thiols. Computational modeling can be employed to investigate the transition states of these reactions. For analogous compounds, these studies can elucidate the energetics of the reaction pathway, helping to predict reaction kinetics and the feasibility of different mechanistic routes. For instance, variable-temperature NMR studies, coupled with computational analysis, can help to characterize the transition states in such reactions.

The ester bond itself can undergo hydrolysis. While this is a common reaction for all esters, the electronic environment created by the substituted butanoate chain can influence the rate of this process. Computational studies on similar esters help in understanding the influence of steric hindrance and electronic effects on the stability of the ester bond.

Furthermore, chloromethyl esters find application as prodrugs, where the ester is designed to be cleaved in a specific biological environment to release an active pharmaceutical ingredient. Theoretical models, including agent-based modeling and simulations, are used to analyze the dynamics of such activation systems. These computational approaches can help in optimizing the design of prodrugs for enhanced therapeutic efficacy by understanding the complex interactions at a molecular level.

Structure-Reactivity Relationships and Electronic Structure Analysis

The reactivity of this compound is intrinsically linked to its electronic structure and the steric environment around its reactive centers. The 2,2-dimethylbutanoate moiety introduces significant steric bulk near the ester linkage. This can influence the accessibility of the carbonyl carbon to nucleophiles, potentially hindering or slowing down reactions at this site compared to less hindered esters.

The chloromethyl group is a key determinant of the compound's reactivity profile. The chlorine atom, being electronegative, withdraws electron density, which makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This electronic effect is crucial for its utility as an alkylating agent in organic synthesis. The substitution of a hydrogen atom with a chlorine atom in the methyl group of the ester dramatically alters the molecule's reactivity.

Computational tools can provide quantitative measures of these effects. For example, calculation of the partial atomic charges can highlight the electrophilic and nucleophilic sites within the molecule. The predicted collision cross section (CCS) values, which can be calculated using computational methods, provide information about the molecule's shape and ion mobility in the gas phase. While not a direct measure of reactivity in solution, these values are a function of the molecule's structure.

Adductm/zPredicted CCS (Ų)
[M+H]⁺165.06769133.1
[M+Na]⁺187.04963141.3
[M-H]⁻163.05313133.7
[M+NH₄]⁺182.09423155.0
[M+K]⁺203.02357139.8
[M+H-H₂O]⁺147.05767130.1
[M+HCOO]⁻209.05861150.3
[M+CH₃COO]⁻223.07426177.6
[M+Na-2H]⁻185.03508138.8
[M]⁺164.05986137.6
[M]⁻164.06096137.6

This data is computationally predicted and provides a theoretical value for the ion's collision cross section with a drift gas. m/z represents the mass-to-charge ratio. uni.lu

The interplay between the steric hindrance from the 2,2-dimethylbutanoate group and the electronic activation provided by the chloromethyl group defines the specific reactivity of this compound. Computational analysis allows for a deeper understanding of these structure-reactivity relationships, which is essential for predicting its behavior in chemical reactions and for designing new molecules with tailored properties.

Advanced Applications in Organic Synthesis

Utility as a Building Block for Complex Chemical Architectures

The unique structure of chloromethyl 2,2-dimethylbutanoate makes it a functional building block for creating complex molecules. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing the 2,2-dimethylbutanoate ester to be attached to a variety of molecular scaffolds. This functionality is exploited in several areas of synthesis.

A primary application is in the creation of prodrugs. The reagent can be used to attach a "pivoxil-like" promoiety to a parent drug molecule containing a suitable nucleophile, such as a carboxylic acid or a phosphate (B84403) group. For instance, its analog, chloromethyl pivalate (B1233124), reacts with the sodium salt of the antibiotic sulbactam (B1307) to yield sulbactam pivoxil. sigmaaldrich.com Similarly, it undergoes an acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to produce bis(pivaloyloxymethyl) PMEA, a prodrug of the antiviral agent. sigmaaldrich.com This strategy demonstrates its role as a key architectural component for drug modification.

Beyond prodrugs, the pivaloyl group (a close relative of the 2,2-dimethylbutanoate group) serves as a robust protecting group in multi-step syntheses. wikipedia.org Its significant steric bulk prevents unwanted reactions at or near the protected site, and its ester linkage is resistant to a wide range of chemical conditions, only being cleaved under specific hydrolytic protocols. wikipedia.org This stability is crucial in the complex assembly of molecules like oligosaccharides, where numerous reaction cycles are required. nih.gov For example, pivaloyl esters have been employed in the automated solid-phase synthesis of oligorhamnans, showcasing their architectural importance in building biopolymers. nih.gov

Research into its Role in Modifying Physicochemical Properties of Chemical Entities

A significant area of research for ester-based modifiers like this compound is their ability to alter the physicochemical properties of other chemical compounds, most notably to improve the oral bioavailability of drugs. researchgate.net Many pharmacologically active molecules possess polar functional groups, such as carboxylic acids or phosphates, which are ionized at physiological pH. This charge hinders their ability to pass through the lipid-rich cell membranes of the gastrointestinal tract, leading to poor absorption. nih.gov

The effectiveness of this strategy has been demonstrated with numerous compounds. For example, pivampicillin, a pivaloyloxymethyl ester of the antibiotic ampicillin, exhibits superior oral bioavailability compared to the parent drug because the ester group increases its lipophilicity. orientjchem.org A study on prodrugs of the bisphosphonate clodronic acid provides quantitative evidence of this modification. Clodronate itself is highly polar, with an apparent partition coefficient (log Papp) of less than or equal to -5.4. nih.gov In contrast, its pivaloyloxymethyl esters were found to be significantly more lipophilic, with log Papp values ranging from -2.1 to 7.4, a dramatic shift in physicochemical properties designed to enhance absorption. nih.gov

Table 1: Comparison of Physicochemical Properties of a Parent Drug (Clodronate) and its Pivaloyloxymethyl (POM) Ester Prodrugs. Data sourced from Niemi, R., et al. (1999). nih.gov
CompoundStructureApparent Partition Coefficient (log Papp)Physicochemical Impact
Clodronic Acid (Parent Drug)Highly Polar Bisphosphonate≤ -5.4Very low lipophilicity, suggesting poor membrane permeability and reliance on paracellular absorption.
P,P'-di-POM-ClodronateDiester Prodrug-2.1Significantly increased lipophilicity compared to the parent drug.
Tri-POM-ClodronateTriester Prodrug2.5Further increased lipophilicity, favoring transcellular absorption.
Tetra-POM-ClodronateTetraester Prodrug7.4Extremely high lipophilicity, designed to maximize membrane transport before enzymatic cleavage.

Emerging Research Directions in Ester-Based Chemical Modifiers

The field of ester-based chemical modifiers is evolving beyond simple bioavailability enhancement towards more sophisticated and targeted applications. A key emerging direction is the development of stimulus-responsive drug delivery systems. nih.gov In this approach, ester linkers are engineered to be stable in general circulation but are rapidly cleaved under specific conditions found in target tissues, such as the tumor microenvironment. nih.gov Researchers are designing nanoparticles and self-assembling prodrugs that release their therapeutic payload in response to local triggers like lower pH or higher concentrations of specific esterase enzymes found in cancer cells. nih.govnih.gov

Another area of active research involves fine-tuning the structure of the ester promoiety to control the rate of drug release. Studies have shown that the reactivity of the ester bond to enzymatic cleavage can be modulated by altering its structure; for example, phenyl hydroxyl esters are often more reactive and lead to faster drug release than alkyl esters. nih.gov The subtle structural difference between a pivalate and a 2,2-dimethylbutanoate could potentially be exploited to fine-tune the hydrolysis rate, allowing for precise control over the pharmacokinetic profile of a drug.

Furthermore, ester-based linkers are integral to the development of advanced drug delivery platforms, such as antibody-drug conjugates (ADCs) and polymer-drug conjugates. numberanalytics.comnih.gov In these systems, a potent drug is attached to a large molecule (like an antibody or polymer) via a cleavable ester linker. The large molecule serves to target specific cells (e.g., cancer cells) or to control the drug's release over time. numberanalytics.comnih.gov Research is focused on creating novel ester linkers with optimal stability and cleavage kinetics for these advanced therapeutic modalities. The development of modified pivaloyl groups, such as the cyanopivaloyl (PivCN) ester for solid-phase synthesis, indicates a trend towards creating highly specialized ester modifiers for specific, demanding applications in modern chemistry. nih.gov

Patent Landscape and Innovation in Chemical Applications

Overview of Patented Synthetic Processes Involving the Compound

The synthesis of Chloromethyl 2,2-dimethylbutanoate is not typically the end goal in patented processes but rather a crucial step in creating reagents for further chemical transformations. Patents disclose several general methods for the synthesis of chloromethyl esters, which are applicable to this compound.

One prominent patented method involves the reaction of the corresponding carboxylic acid, 2,2-dimethylbutanoic acid, with a chloromethylating agent. A key patent discloses a general procedure where a vigorously stirred solution of the acid in a solvent like dichloromethane (B109758) is treated with a base such as sodium bicarbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bisulfate in water. google.com This is followed by the dropwise addition of a solution of chloromethyl chlorosulfate (B8482658) in a solvent such as dichloromethane. google.com After the reaction is complete, the organic layer is washed and purified to yield the desired chloromethyl ester. google.com

Another general synthetic route described in patent literature is the reaction of a metal salt of the desired acid with bromoiodomethane (B1195271). google.com For instance, a cesium salt of 2,2-dimethylbutanoic acid can be treated with bromoiodomethane in a dry solvent like tetrahydrofuran (B95107) (THF). google.com The reaction is typically conducted at temperatures ranging from 0°C to room temperature over several hours. google.com

The synthesis of the precursor, chloromethyl chloroformate, is also a subject of patent literature, highlighting the industrial importance of this class of compounds. One patent describes a process for manufacturing chloromethyl chloroformate by reacting previously dried, gaseous formaldehyde (B43269) with phosgene (B1210022) in the presence of a specific catalyst. google.com This process is conducted in the absence of water and hydrochloric acid at controlled temperatures. google.com

These patented methods underscore a focus on creating efficient and scalable processes for producing chloromethyl esters, which then serve as versatile reagents.

Table 1: Patented Synthetic Processes for Chloromethyl Esters

Method Key Reagents Catalyst/Conditions Patent Reference
Esterification2,2-Dimethylbutanoic acid, Chloromethyl chlorosulfateSodium bicarbonate, Tetrabutylammonium bisulfate, Dichloromethane google.com
AlkylationCesium salt of 2,2-dimethylbutanoic acid, BromoiodomethaneDry Tetrahydrofuran (THF), 0°C to room temperature google.com
Precursor Synthesis (Chloromethyl chloroformate)Gaseous formaldehyde, PhosgeneSubstituted amides, ureas, or other specific catalysts, -10°C to 60°C google.com

Analysis of Claimed Chemical Applications in Patent Literature

The primary claimed application of this compound in the patent literature is as a "Type II Reagent" for modifying the physicochemical and pharmacokinetic properties of other chemical compounds. google.com This essentially positions it as a key building block in the creation of prodrugs.

A significant patent explicitly lists this compound among a series of substituted methylformyl reagents. google.com The invention described in this patent focuses on providing novel agents for the molecular modification of chemical entities to improve their pharmacokinetic and pharmacodynamic profiles. google.com The overarching goal is to enhance properties like solubility, stability, and bioavailability while maintaining the desired therapeutic effect and a favorable safety profile. google.com

The patent claims that these reagents can be used to create novel compounds and compositions, including those for inhibiting enzymes like c-ABL, PDGFR, and SCFR (c-Kit). google.com This suggests a direct application in the development of targeted cancer therapies. The patent further provides methods for preparing these novel compounds and compositions containing them. google.com

While the patents provide a general framework for the use of this compound, they often list it as one of many possible reagents, indicating its role as a versatile tool in a medicinal chemist's arsenal (B13267) rather than a component of a specific, marketed drug. The claims are typically broad, covering a class of modifying agents and their potential applications.

Table 2: Claimed Chemical Applications of this compound in Patents

Claimed Application Description Intended Outcome Patent Reference
Modification of Pharmaceutical AgentsUse as a substituted methylformyl reagent to modify the structure of active pharmaceutical ingredients.Improved pharmacokinetic and/or pharmacodynamic properties (e.g., solubility, bioavailability). google.comgoogle.com
Prodrug FormationServes as a linker to create an ester prodrug of a parent drug molecule.Enhanced drug delivery and release at the target site. google.comgoogle.com
Development of Enzyme InhibitorsApplication in the synthesis of novel compounds for the inhibition of c-ABL, PDGFR, and SCFR (c-Kit).Potential use in targeted cancer therapies. google.com

Future Trajectories in Patenting Related Ester Chemistries

The patenting trends in ester chemistries, particularly those related to compounds like this compound, are poised to follow several key trajectories.

A major driving force is the continued pursuit of innovative prodrug strategies. As the understanding of drug metabolism and transport deepens, there will be a greater emphasis on designing ester linkers that offer precise control over the rate and location of drug release. This will likely lead to patents claiming novel ester derivatives with specific enzymatic or pH-triggered cleavage mechanisms.

Furthermore, the principles of green chemistry are increasingly influencing patent applications in the chemical industry. Future patents for the synthesis of chloromethyl esters and other related compounds will likely focus on processes that minimize the use of hazardous reagents, reduce waste generation, and employ more environmentally benign solvents and catalysts. The development of biocatalytic methods for ester synthesis, for example, is a growing area of research that is expected to translate into new patent filings.

The rise of computational chemistry and artificial intelligence (AI) in drug discovery will also shape the patent landscape. AI algorithms can be used to predict the properties of novel ester prodrugs and to design more efficient synthetic routes. Patents may emerge that claim not only the novel ester compounds themselves but also the in-silico methods used to identify and design them.

Finally, there will be a continued focus on developing ester-based formulations that enhance drug stability and patient compliance. This could include patents for long-acting injectable formulations, oral dosage forms with improved taste-masking, or topical preparations with enhanced skin penetration, all leveraging the unique properties of specific ester derivatives. The intersection of material science and pharmacology will likely yield novel, patentable drug delivery systems built upon ester chemistries.

Q & A

Q. What are the established synthetic routes for Chloromethyl 2,2-dimethylbutanoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 2,2-dimethylbutanoic acid with chloromethylating agents (e.g., chloromethyl chloride or POM-Cl) under controlled conditions. Key steps include:

  • Acid activation : Use of coupling reagents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
  • Nucleophilic substitution : Reaction with chloromethylating agents in anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis.
  • Purification : Distillation or column chromatography to isolate the ester, monitored by TLC or GC .
    Optimization focuses on temperature (0–25°C), stoichiometry (excess chloromethylating agent), and inert atmospheres to minimize side reactions.

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Chromatography : HPLC (C18 columns, acetonitrile/water gradients) or GC (non-polar stationary phases) to quantify purity. Reference standards (e.g., simvastatin-related impurities) can aid in calibration .
  • Spectroscopy : 1^1H/13^13C NMR to confirm ester linkage (δ ~4.7 ppm for –CH2_2Cl) and quaternary carbons (δ ~27 ppm for dimethyl groups). IR spectroscopy verifies C=O stretching (~1740 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (ESI or EI) for molecular ion validation (C7_7H13_{13}ClO2_2, exact mass 164.06 g/mol) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent decomposition. Avoid exposure to moisture or bases .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and toxic properties.
  • First aid : Immediate decontamination with water for skin contact; inhalation requires fresh air and medical attention .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic substitutions?

The bulky dimethyl group adjacent to the ester carbonyl reduces accessibility to nucleophiles, favoring:

  • Selective reactions : Use of strong nucleophiles (e.g., Grignard reagents) at elevated temperatures (40–60°C) to overcome steric barriers.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without competing hydrolysis .
    Contradictory yield data in literature may arise from inadequate temperature control or solvent choice, necessitating kinetic studies to differentiate thermodynamic vs. kinetic pathways .

Q. How can researchers address instability in aqueous or protic environments?

  • Degradation studies : Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify hydrolysis products (e.g., 2,2-dimethylbutanoic acid and formaldehyde).
  • Stabilizers : Addition of desiccants (molecular sieves) or buffering agents (pH 5–6) to slow hydrolysis .
  • Alternative formulations : Encapsulation in liposomes or use of anhydrous reaction media for long-term stability .

Q. What methodologies are effective for impurity profiling in pharmaceutical intermediates?

  • HPLC-MS/MS : Detect trace impurities (e.g., chloromethylated byproducts) using gradients tailored to separate structurally similar compounds (e.g., simvastatin-related esters in ).
  • Synthetic controls : Spiking experiments with reference standards (e.g., Chlorobutanol Hemihydrate, CAS 6001-64-5) to quantify impurity thresholds .
  • Mechanistic studies : Isotopic labeling (13^{13}C or 2^{2}H) to trace impurity formation pathways during synthesis .

Q. How should researchers resolve contradictory data in reaction yields or selectivity?

  • Experimental design : Use factorial design (e.g., varying temperature, solvent, and catalyst) to isolate critical variables.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation.
  • Computational modeling : DFT calculations to predict steric and electronic effects on transition states, aligning with substituent effect theories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.